デヒドロコリダリン硝酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound has garnered attention due to its anti-inflammatory, anti-thrombotic, and anti-malarial properties . It is primarily used in scientific research for its potential therapeutic benefits.

科学的研究の応用

Dehydrocorydaline nitrate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.

作用機序

デヒドロコリダリン硝酸塩は、複数の分子標的と経路を通じてその効果を発揮します。

生化学分析

Biochemical Properties

Dehydrocorydaline nitrate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, dehydrocorydaline nitrate has been shown to inhibit the activity of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of inflammatory mediators . Additionally, it interacts with proteins involved in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, modulating the expression of genes associated with inflammation and immune responses .

Cellular Effects

Dehydrocorydaline nitrate exerts significant effects on various cell types and cellular processes. In macrophages, it reduces the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), thereby attenuating inflammation . In cardiomyocytes, dehydrocorydaline nitrate enhances cell viability and inhibits apoptosis induced by lipopolysaccharide (LPS), a component of bacterial cell walls . Furthermore, it influences cell signaling pathways, including the NF-κB and extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival, proliferation, and differentiation .

Molecular Mechanism

The molecular mechanism of dehydrocorydaline nitrate involves multiple pathways and interactions at the molecular level. It binds to and inhibits the activity of key enzymes involved in inflammatory responses, such as iNOS and COX-2 . Additionally, dehydrocorydaline nitrate modulates the NF-κB signaling pathway by inhibiting the phosphorylation of NF-κB p65, thereby preventing the transcription of pro-inflammatory genes . This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydrocorydaline nitrate change over time. Studies have shown that its anti-inflammatory and antioxidant effects are time-dependent, with significant reductions in inflammatory markers and oxidative stress observed within hours of treatment . The stability of dehydrocorydaline nitrate in vitro is relatively high, with minimal degradation over extended periods. Long-term studies in vivo have demonstrated sustained anti-inflammatory and cardioprotective effects, suggesting that dehydrocorydaline nitrate remains effective over prolonged treatment durations .

Dosage Effects in Animal Models

The effects of dehydrocorydaline nitrate vary with different dosages in animal models. At low to moderate doses, it exhibits potent anti-inflammatory and cardioprotective effects without significant toxicity . At high doses, dehydrocorydaline nitrate can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, with a minimum effective dose required to achieve significant pharmacological benefits.

Metabolic Pathways

Dehydrocorydaline nitrate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioavailability and activity. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some pharmacological activity, contributing to the overall effects of dehydrocorydaline nitrate. Additionally, dehydrocorydaline nitrate influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as adenosine monophosphate-activated protein kinase (AMPK), which plays a critical role in energy homeostasis .

準備方法

Synthetic Routes and Reaction Conditions: Dehydrocorydaline nitrate can be synthesized through the total synthesis of dehydrocorydaline, which involves enolate arylation combined with in situ methylation to allow rapid derivatization of the alkaloid C13 position . The process yields dehydrocorydaline in 47% yield.

Industrial Production Methods: The industrial production of dehydrocorydaline nitrate involves the extraction and purification of Corydalis yanhusuo. The optimal extraction process includes using 70% ethanol (pH 10 of diluted ammonia), heating and refluxing twice, and extracting each time for 60 minutes . The purification process involves using NKA-9 macroporous adsorption resin for the best separation and purification effect on the alkaloids.

化学反応の分析

Types of Reactions: Dehydrocorydaline nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products: The major products formed from these reactions include various derivatives of dehydrocorydaline, which are studied for their enhanced biological activities .

類似化合物との比較

デヒドロコリダリン硝酸塩は、その広範囲な生物学的活性と低い細胞毒性により、他の類似のアルカロイドとは異なります。類似の化合物には、以下が含まれます。

塩化ベルベリン: 抗炎症作用と抗マラリア作用で知られています。

塩化コプチシン: 強力な抗マラリア効果を示します。

塩化パルマチン: 抗炎症作用と抗マラリア作用のために使用されます.

これらの化合物は、同様の治療特性を共有していますが、特定の分子標的と経路が異なります。そのため、デヒドロコリダリン硝酸塩は、科学研究においてユニークで貴重な化合物です。

特性

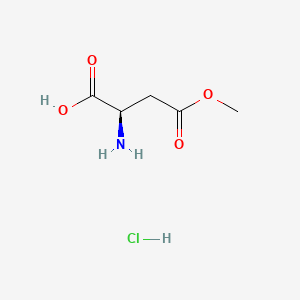

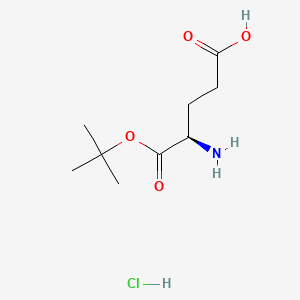

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;nitrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO4.NO3/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;2-1(3)4/h6-7,10-12H,8-9H2,1-5H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZFYGAXGATDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[N+](=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan, tetrahydro-2-(1-methylethyl)-5-[(methylthio)methyl]-, trans- (9CI)](/img/new.no-structure.jpg)

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)